molecular formula C10H7NO B112757 Isoquinoline-3-carbaldehyde CAS No. 5470-80-4

Isoquinoline-3-carbaldehyde

Cat. No. B112757
CAS RN: 5470-80-4
M. Wt: 157.17 g/mol
InChI Key: XOYMAJLARWXZBA-UHFFFAOYSA-N
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Patent
US07521462B2

Procedure details

To a cooled solution 0° C. of isoquinoline-3-carboxylic acid methyl ester (1.0 g, 5.34 mmol) in anhydrous tetrahydrofuran (100 ml), is added a solution of DIBAL-H (11.8 ml, 11.8 mmol). The reaction mixture is stirred at 0° C. for 2 hours and then quenched with saturated aqueous sodium potassium tartrate and stirred for 2 hours. The layers are separated and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with 1N HCl, 2N NaOH, and dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude reaction mixture is purified on silica gel eluting with 20% ethyl acetate/hexanes to give isoquinoline-3-carboxaldehyde (0.46 g, 54%). 1H NMR (CDCl3): δ=10.24 (1H, brs), 9.32 (1H, brs), 8.35 (1H, brs), 8.02 (2H, brd), 7.77 (2H, brs).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=O.CC(C[AlH]CC(C)C)C>O1CCCC1>[CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[C:5]([CH:3]=[O:2])[N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1N=CC2=CC=CC=C2C1
Name
Quantity
11.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium potassium tartrate
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with 1N HCl, 2N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
is purified on silica gel eluting with 20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.